4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)butanamide
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Overview
Description
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]BUTANAMIDE is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, a furan ring, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]BUTANAMIDE typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by nitration and methylation. The furan ring is then introduced through a coupling reaction, and finally, the butanamide group is attached via amidation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and furan rings can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: Similar pyrazole structure but with an ethyl acetate group instead of a butanamide moiety.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains multiple nitro groups and a triazole ring.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Features a tetrazole ring and multiple nitro groups.
Uniqueness
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]BUTANAMIDE is unique due to its combination of a pyrazole ring with nitro and methyl groups, a furan ring, and a butanamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H18N4O4 |
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Molecular Weight |
306.32 g/mol |
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(furan-2-ylmethyl)butanamide |
InChI |
InChI=1S/C14H18N4O4/c1-10-14(18(20)21)11(2)17(16-10)7-3-6-13(19)15-9-12-5-4-8-22-12/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,19) |
InChI Key |
KEAVLOQMJZNRRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NCC2=CC=CO2)C)[N+](=O)[O-] |
Origin of Product |
United States |
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